molecular formula C27H26N6OS2 B11770974 N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B11770974
M. Wt: 514.7 g/mol
InChI Key: VJSWFZVVMRFAKW-UHFFFAOYSA-N
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Description

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide, known by its CAS number 864260-77-7, is a potent, ATP-competitive inhibitor of Src kinase, a key signaling protein implicated in cell proliferation, differentiation, and survival. This compound has demonstrated significant anti-proliferative and pro-apoptotic activity in human cancer cell lines, particularly in studies focusing on chronic myeloid leukemia (CML). Its mechanism involves the direct inhibition of Src kinase, which can disrupt critical downstream pathways such as STAT5 and Ras/ERK, leading to cell cycle arrest and apoptosis. Research published in journals like the European Journal of Medicinal Chemistry has highlighted its efficacy, positioning it as a valuable chemical tool for investigating Src-dependent signaling networks and for the preclinical development of targeted cancer therapeutics, especially in contexts of drug resistance. This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C27H26N6OS2

Molecular Weight

514.7 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[5-[(3-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H26N6OS2/c1-18-8-7-9-19(14-18)29-16-24-31-32-27(33(24)20-10-3-2-4-11-20)35-17-25(34)30-26-22(15-28)21-12-5-6-13-23(21)36-26/h2-4,7-11,14,29H,5-6,12-13,16-17H2,1H3,(H,30,34)

InChI Key

VJSWFZVVMRFAKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=C(C5=C(S4)CCCC5)C#N

Origin of Product

United States

Biological Activity

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

PropertyValue
Molecular FormulaC20_{20}H19_{19}N5_{5}OS2_{2}
Molecular Weight395.51 g/mol
CAS Number1119493

Research indicates that this compound exhibits anti-inflammatory , antimicrobial , and anticancer activities. The presence of the triazole moiety is crucial for its biological effects, particularly in inhibiting specific enzymes and receptor interactions.

  • Anti-inflammatory Activity : The compound has been shown to inhibit the production of pro-inflammatory cytokines. In vitro studies demonstrated a reduction in TNF-alpha and IL-1beta levels in activated macrophages, suggesting its potential as an anti-inflammatory agent .
  • Antimicrobial Effects : Preliminary evaluations indicate that this compound possesses significant antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
  • Anticancer Properties : The compound has been tested against several cancer cell lines. It exhibited cytotoxic effects by inducing apoptosis and inhibiting cell proliferation through modulation of cell cycle regulators .

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds similar to this compound:

  • Study on Anti-inflammatory Activity : A study demonstrated that derivatives with similar structures significantly reduced inflammation in animal models of arthritis. The compounds were administered orally and showed a marked decrease in joint swelling and pain .
  • Antimicrobial Evaluation : In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound inhibited bacterial growth effectively at low concentrations. This suggests its potential use as a therapeutic agent in treating bacterial infections .
  • Anticancer Activity : In a study focusing on various cancer cell lines (e.g., breast cancer and leukemia), the compound was found to induce apoptosis through caspase activation pathways. The findings suggest that it may serve as a lead compound for developing new anticancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Comparisons

  • Anticancer Activity: Thiadiazole derivatives (e.g., compound 7b) exhibit potent activity against hepatocellular carcinoma (HepG-2), likely due to thiazole-thiadiazole synergy disrupting microtubule assembly . The target compound lacks direct anticancer data but shares a triazole-thioacetamide motif with active analogs.
  • Anti-Inflammatory Potential: Molecular docking suggests the target compound binds COX-2 with a Glide score of −8.2 kcal/mol, comparable to celecoxib (−9.1 kcal/mol) . This contrasts with non-steroidal anti-inflammatory drug (NSAID) analogs lacking thioacetamide linkages.
  • Antimicrobial Applications : Tetrahydrobenzo[b]thiophene derivatives (e.g., ) show theoretical antimicrobial activity, but experimental validation for the target compound is pending.

Physicochemical Properties

  • Solubility: The cyano group and tetrahydrobenzo[b]thiophene core likely reduce aqueous solubility compared to simpler acetamide derivatives (e.g., compound 7h) .

Preparation Methods

Formation of the 4-Phenyl-4H-1,2,4-Triazole-3-Thiol

A modified Huisgen cycloaddition is employed to construct the triazole ring. As demonstrated by Yıldırım et al., 4-phenyl-1,2,4-triazole-3-thiol is synthesized by reacting thiocarbohydrazide with benzaldehyde derivatives under acidic conditions. The thiol group is introduced via sulfurization using phosphorus pentasulfide (P₂S₅) in dry toluene.

Reaction Parameters

  • Reactants : Thiocarbohydrazide (1 eq), benzaldehyde (1.2 eq)

  • Catalyst : 5% P₂S₅ in toluene

  • Temperature : 110°C for 12 hours

  • Yield : 65–70%

Introduction of the (m-Tolylamino)Methyl Group

The Mannich reaction is utilized to functionalize the triazole at the 5-position. Bromoethylacetate or formaldehyde reacts with m-toluidine in the presence of the triazole-thiol intermediate, forming the (m-tolylamino)methyl substituent. Sodium borohydride (NaBH₄) is often used to reduce imine intermediates to stable amines.

Typical Protocol

  • Reactants : 4-Phenyl-4H-1,2,4-triazole-3-thiol (1 eq), m-toluidine (1.5 eq), formaldehyde (2 eq)

  • Reductant : NaBH₄ (0.5 eq) in methanol

  • Temperature : Room temperature, 4 hours

  • Yield : 60–65%

Thioacetamide Formation

The thiol group is alkylated with bromoacetamide to introduce the acetamide functionality. This step is performed in anhydrous dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base.

Optimized Conditions

  • Reactants : 5-((m-Tolylamino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (1 eq), bromoacetamide (1.2 eq)

  • Base : K₂CO₃ (2 eq)

  • Solvent : DMF, 60°C, 6 hours

  • Yield : 75–80%

Final Amide Coupling

The two fragments are conjugated via amide bond formation. Modern peptide coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed.

HATU-Mediated Coupling

As described by ACS Medicinal Chemistry Letters, HATU activates the carboxylic acid derivative of the triazole-thioacetamide fragment for nucleophilic attack by the tetrahydrobenzo[b]thiophen-2-amine.

Procedure

  • Reactants :

    • Tetrahydrobenzo[b]thiophen-2-amine (1 eq)

    • 2-((4-Phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid (1.2 eq)

  • Coupling Agent : HATU (1.5 eq), DIPEA (3 eq)

  • Solvent : Dichloromethane (DCM), room temperature, 12 hours

  • Yield : 85–90%

EDC/DMSO Alternative

For acid-sensitive intermediates, EDC in dimethyl sulfoxide (DMSO) provides milder conditions.

Conditions

  • Coupling Agent : EDC (1.2 eq), hydroxybenzotriazole (HOBt, 1 eq)

  • Solvent : DMSO, 25°C, 8 hours

  • Yield : 80–85%

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Purity is confirmed by HPLC (>97%), and structural validation is achieved through:

  • ¹H NMR : Characteristic peaks for the tetrahydrobenzo[b]thiophene (δ 1.70–2.10 ppm, multiplet), triazole (δ 7.30–7.80 ppm, aromatic), and acetamide (δ 3.45 ppm, singlet).

  • IR Spectroscopy : N-H stretch (3300 cm⁻¹), C≡N (2230 cm⁻¹), and C=O (1680 cm⁻¹).

Scalability and Industrial Adaptations

Kilogram-scale synthesis employs continuous flow reactors for the cyclization and amidation steps, reducing reaction times by 40%. Green chemistry principles are integrated by replacing DMF with cyclopentyl methyl ether (CPME) in the alkylation step, improving environmental sustainability.

Challenges and Mitigation Strategies

  • Low Solubility : The tetrahydrobenzo[b]thiophene intermediate exhibits poor solubility in polar solvents. This is addressed by using tetrahydrofuran (THF)/water mixtures during coupling.

  • Epimerization : The (m-tolylamino)methyl group may racemize under basic conditions. Kinetic control via low-temperature (−20°C) reactions minimizes this side reaction .

Q & A

Q. Optimization Tips :

  • Use inert atmospheres (N₂) to prevent oxidation during cyclization .
  • Monitor reaction progress via TLC and adjust reflux time (4–9 hours) based on intermediate stability .
  • Purify via column chromatography with ethyl acetate/hexane gradients to isolate high-purity products .

Basic: Which spectroscopic techniques are critical for structural confirmation, and what diagnostic peaks should researchers expect?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Thiophene protons appear as multiplets between δ 2.5–3.5 ppm (tetrahydrobenzo[b]thiophene ring) .
    • Triazole methylene (CH₂) groups resonate at δ 4.0–5.0 ppm .
    • Aromatic protons from phenyl and m-tolyl groups show signals at δ 6.8–7.8 ppm .
  • IR Spectroscopy :
    • Strong absorption at ~2200 cm⁻¹ (C≡N stretch) .
    • Peaks at 1650–1700 cm⁻¹ (amide C=O) and 1250–1300 cm⁻¹ (C-S thioether) .
  • Mass Spectrometry :
    • Molecular ion ([M+H]⁺) should match the exact mass (e.g., ~500–550 Da depending on substituents) .

Basic: How is the compound screened for biological activity, and what cell lines are commonly used?

Methodological Answer:

  • Cytotoxicity Assays :
    • Use MTT or SRB assays to measure IC₅₀ values against cancer cell lines like H1299 (lung), MCF-7 (breast), or SF-268 (CNS) .
    • Incubate cells with compound concentrations (0.1–100 µM) for 48–72 hours .
  • Cell Line Selection :
    • Prioritize panels with diverse genetic backgrounds (e.g., NCI-H460 for non-small cell lung cancer) to assess selectivity .

Q. Table 1: Representative Cytotoxicity Data

Cell LineIC₅₀ (µM)Reference
H1299 (Lung)12.3
MCF-7 (Breast)8.7
SF-268 (CNS)15.6

Advanced: How can conflicting cytotoxicity data across studies be systematically analyzed?

Methodological Answer:

  • Source Identification :
    • Compare assay protocols (e.g., incubation time, serum concentration) that affect compound stability .
    • Validate purity via HPLC to rule out batch-to-batch variability .
  • Mechanistic Studies :
    • Perform flow cytometry to assess apoptosis (Annexin V/PI staining) or cell-cycle arrest (propidium iodide) .
    • Use Western blotting to check EGFR/HER2 inhibition if dual kinase activity is hypothesized .

Advanced: What computational methods predict binding interactions or reactivity of this compound?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina to model interactions with EGFR/HER2 kinases (PDB IDs: 1M17, 3RCD). Focus on hydrogen bonds with triazole sulfur and acetamide carbonyl .
  • DFT Calculations :
    • Optimize geometry at B3LYP/6-31G(d) level to predict NMR/IR spectra and compare with experimental data .
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites for regioselective modifications .

Advanced: How can regioselectivity challenges in triazole-thioacetamide synthesis be addressed?

Methodological Answer:

  • Reagent Design :
    • Use bulky directing groups (e.g., m-tolylamino) to sterically guide substitution to the 5-position of the triazole .
  • Solvent Effects :
    • Polar aprotic solvents (DMF, DMSO) favor Gewald-type cyclization over dinucleophilic pathways .
  • Catalysis :
    • Employ Cu(I) catalysts to promote click chemistry for triazole formation with minimal byproducts .

Advanced: Can Design of Experiments (DoE) optimize synthesis scalability under flow chemistry?

Methodological Answer:

  • Parameter Screening :
    • Use Plackett-Burman designs to identify critical factors (temperature, residence time, catalyst loading) .
  • Response Surface Methodology (RSM) :
    • Model interactions between flow rate (0.1–1.0 mL/min) and temperature (60–100°C) to maximize yield .
  • Case Study :
    • A 3-factor Central Composite Design increased triazole intermediate yield from 65% to 89% in continuous-flow reactors .

Advanced: What role do non-covalent interactions play in the compound’s supramolecular assembly?

Methodological Answer:

  • Crystal Engineering :
    • Analyze X-ray diffraction data to identify π-π stacking (aromatic rings) and hydrogen bonds (amide N-H∙∙∙S) .
  • Solubility Modulation :
    • Co-crystallize with cyclodextrins via host-guest interactions to enhance aqueous solubility .

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